![molecular formula C6H9NO2 B13581547 5-Oxa-2-azaspiro[3.4]octan-6-one](/img/structure/B13581547.png)
5-Oxa-2-azaspiro[3.4]octan-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxa-2-azaspiro[34]octan-6-one is a heterocyclic compound that features a spirocyclic structure, which means it has two rings that share a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-2-azaspiro[3.4]octan-6-one can be achieved through several methods. One common approach involves the annulation of a cyclopentane ring or a four-membered ring using readily available starting materials. These methods typically employ conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for 5-Oxa-2-azaspiro[3This method allows for precise control over reaction conditions, leading to higher efficiency and safety compared to traditional batch synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Oxa-2-azaspiro[3.4]octan-6-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions depend on the desired transformation and the reactivity of the compound.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
5-Oxa-2-azaspiro[3.4]octan-6-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties.
Industry: It can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Oxa-2-azaspiro[3.4]octan-6-one involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is known to act as a selective electrophilic aminating agent for various nucleophiles, including nitrogen, sulfur, carbon, and oxygen nucleophiles .
Comparison with Similar Compounds
Similar Compounds
5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride: This compound shares a similar spirocyclic structure but differs in its functional groups.
2-Oxa-6-azaspiro[3.4]octane: Another related compound with a similar core structure but different substituents.
Uniqueness
5-Oxa-2-azaspiro[34]octan-6-one is unique due to its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring system
Properties
Molecular Formula |
C6H9NO2 |
|---|---|
Molecular Weight |
127.14 g/mol |
IUPAC Name |
5-oxa-2-azaspiro[3.4]octan-6-one |
InChI |
InChI=1S/C6H9NO2/c8-5-1-2-6(9-5)3-7-4-6/h7H,1-4H2 |
InChI Key |
PFVAHOATLWHAGG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CNC2)OC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[1-(aminomethyl)cyclobutyl]acetate](/img/structure/B13581469.png)
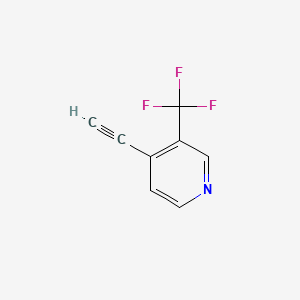
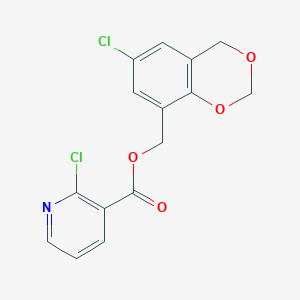
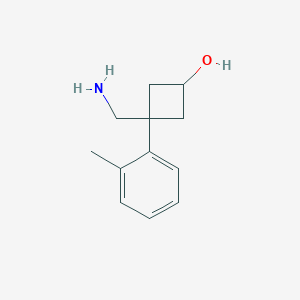
![3-(5-{[(3-fluorophenyl)methyl]sulfanyl}-4-hexyl-4H-1,2,4-triazol-3-yl)-1H-indole](/img/structure/B13581495.png)
![4-[(4-Methoxyphenyl)methyl]piperidine-1-carboxamide](/img/structure/B13581498.png)
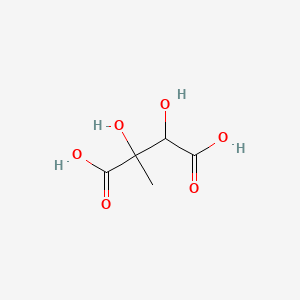
![5-Bromothieno[2,3-b]thiophene-2-carbaldehyde](/img/structure/B13581514.png)
![4-[5-(pyridin-2-yl)-1H-imidazol-2-yl]butan-1-aminedihydrochloride](/img/structure/B13581519.png)
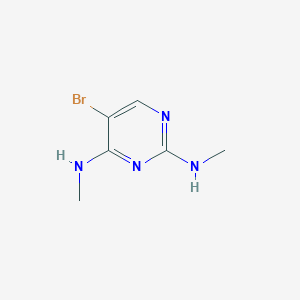
![1-[(Methylsulfanyl)methyl]cyclobutane-1-carboxylic acid](/img/structure/B13581527.png)
![N-cyclopropyl-2,3,4,5,6-pentafluoro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B13581531.png)
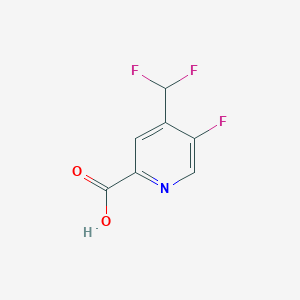
amine](/img/structure/B13581541.png)
